molecular formula C5H9NO B3057076 2-Methoxy-2-methylpropanenitrile CAS No. 76474-09-4

2-Methoxy-2-methylpropanenitrile

Cat. No. B3057076
CAS RN: 76474-09-4
M. Wt: 99.13 g/mol
InChI Key: GREBWGAVFUQVPM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methoxy-2-methylpropanenitrile is not clearly defined in the search results. There seems to be a mix-up with similar compounds such as 2-methylpropanenitrile and Propane, 2-methoxy-2-methyl- .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-2-methylpropanenitrile are not clearly defined in the search results. There seems to be a mix-up with similar compounds such as 2-methylpropanenitrile and Propane, 2-methoxy-2-methyl- .

Scientific Research Applications

Application in Liquid-Liquid Equilibrium Studies

2-Methoxy-2-methylpropanenitrile, also known as methyl tert-butyl ether (MTBE), has been extensively studied in liquid-liquid equilibrium (LLE) research. Luo et al. (2015) investigated the LLE data for a ternary system including MTBE, m-cresol, and water, highlighting its effectiveness as a solvent for extracting m-cresol from wastewater (Luo, Li, Liu, & Chen, 2015). Similarly, Lei et al. (2013) explored its use in the extraction of phenol, demonstrating its potential in waste treatment processes (Lei, Chen, Li, Qian, Yang, & Yang, 2013).

Role in Pharmaceutical Studies

Wells-Knecht and Dunn (2019) described the use of a derivative of 2-methoxy-2-methylpropanenitrile in pharmaceutical studies, particularly in examining radical-mediated degradation of pharmaceutical compounds (Wells-Knecht & Dunn, 2019).

Importance in Phase Behavior Modeling

MTBE's phase behavior has been a subject of research, with studies focusing on its interaction with other compounds like o-cresol and water. Luo et al. (2015) provided insights into the correlation of experimental data with NRTL and UNIQUAC models, which are crucial for understanding the phase behavior of such systems (Luo, Liu, Li, & Chen, 2015).

Thermodynamic and Physical Property Analysis

Research by Fuangfoo and Viswanath (1993) on the densities and viscosities of binary mixtures of MTBE and 2-methyl-2-propanol provides valuable information on its thermophysical properties, essential for industrial applications (Fuangfoo & Viswanath, 1993).

Application in Organic Geochemistry

Vane and Abbott (1999) explored the use of methoxyphenols, including MTBE, as proxies for terrestrial biomass in hydrothermal alteration studies, contributing to our understanding of organic geochemistry (Vane & Abbott, 1999).

properties

IUPAC Name

2-methoxy-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2,4-6)7-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREBWGAVFUQVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503212
Record name 2-Methoxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-methylpropanenitrile

CAS RN

76474-09-4
Record name 2-Methoxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kobayashi, S Irisawa, H Akamatsu… - Bulletin of the …, 1999 - journal.csj.jp
(E)-4-Alkoxy-2-formylamino-3-butenoic acid esters have been prepared in two steps from 3-alkoxy-1-isocyanopropenes. The method is based on the reaction of 3-alkoxy-1-isocyano-1-…
Number of citations: 7 www.journal.csj.jp

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